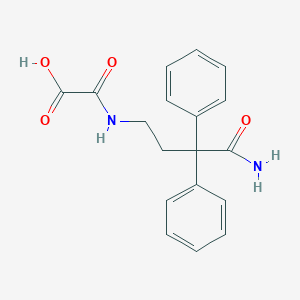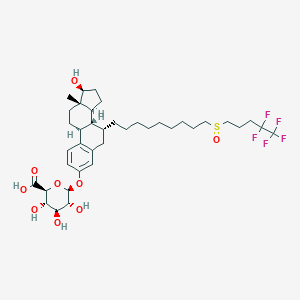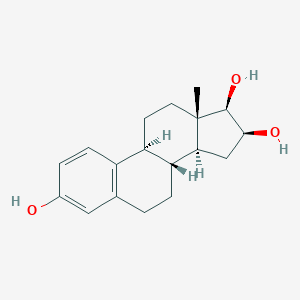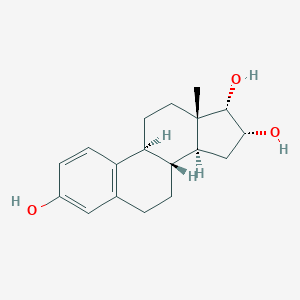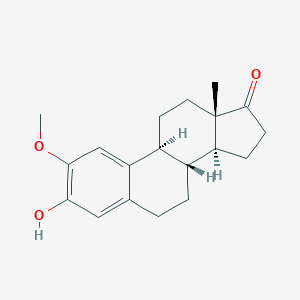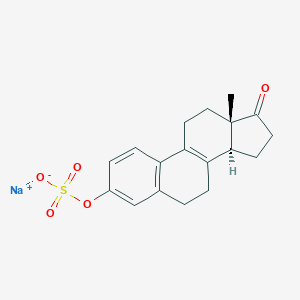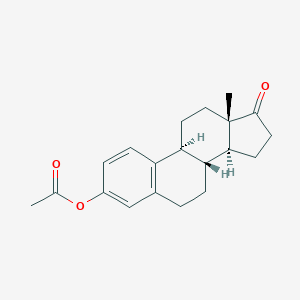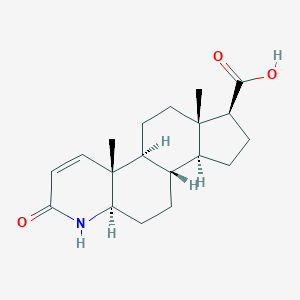
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
Übersicht
Beschreibung
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid is an intermediate in the synthesis of Finasteride . Finasteride is an inhibitor of 5a-reductase, the enzyme which converts testosterone to the more potent androgen, 5a-dihydrotestosterone .
Synthesis Analysis
This compound is an impurity in the synthetic process of Dutasteride , a dual inhibitor of 5a-reductase isoenzymes type 1 and 2. Dutasteride is structurally related to Finasteride .Molecular Structure Analysis
The molecular formula of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid is C19H27NO3 . Its molecular weight is 317.42 .Chemical Reactions Analysis
As an intermediate in the synthesis of Finasteride, this compound plays a crucial role in the conversion of testosterone to the more potent androgen, 5a-dihydrotestosterone .Physical And Chemical Properties Analysis
The melting point of this compound is 295-297 °C . Its boiling point is predicted to be 527.3±50.0 °C . The density is 1.2±0.1 g/cm3 . It is slightly soluble in Acetonitrile, DMSO, and Methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of 5α-Reductase Inhibitors
Dutasteride acid: is a key intermediate in the synthesis of Finasteride and Dutasteride , which are potent inhibitors of the enzyme 5α-reductase . This enzyme converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this enzyme, these medications are used to treat conditions like benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and other hyperandrogenetic related disorders .
Neurodegenerative Disease Research
Recent studies have explored the potential of Dutasteride as a therapeutic alternative for Amyotrophic Lateral Sclerosis (ALS) . Dutasteride exhibits neuroprotective, antioxidant, and anti-inflammatory effects, which are beneficial in ALS treatment. It also shows promise in combating glutamate toxicity and restoring altered dopamine activity, making it a promising molecule for ALS research .
Drug Delivery System Enhancement
Dutasteride acid: has been used in the development of a solid-supersaturatable self-microemulsifying drug delivery system (SMEDDS) to increase the oral bioavailability of Dutasteride . This formulation strategy involves the use of hydrophilic additives and aims to enhance the dissolution and absorption of drugs with poor aqueous solubility, like Dutasteride .
Treatment of Hyperandrogenetic Disorders
As an intermediate in the synthesis of 5α-reductase inhibitors, Dutasteride acid contributes to treatments for hyperandrogenetic disorders such as acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma . These conditions are often associated with excessive androgen activity, which can be mitigated by the action of Dutasteride and Finasteride.
Hormonal Pathway Modulation
Dutasteride acid, through its role in the synthesis of Dutasteride, affects hormonal pathways by decreasing the conversion of testosterone to DHT. This modulation has implications for research into hormonal balance and its effects on various physiological processes and diseases .
Off-Label Therapeutic Applications
While not officially approved for these uses, Dutasteride has been investigated for off-label applications such as the treatment of androgenetic alopecia in females and in combination with other medications for enhanced therapeutic effects . Research into these areas could lead to new treatment protocols and improved patient outcomes.
Wirkmechanismus
Target of Action
The primary target of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, also known as Dutasteride acid, is the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to a more potent androgen, 5α-dihydrotestosterone (DHT) .
Mode of Action
Dutasteride acid acts as an inhibitor of the 5α-reductase enzyme . By inhibiting this enzyme, it prevents the conversion of testosterone to DHT . This results in a decrease in the levels of DHT, a key factor in certain conditions such as benign prostatic hyperplasia and other hyperandrogenetic related disorders .
Biochemical Pathways
The inhibition of the 5α-reductase enzyme disrupts the androgen signaling pathway . This pathway is responsible for the regulation of genes that control the growth of certain tissues. By reducing the levels of DHT, Dutasteride acid can help to control the growth of these tissues .
Result of Action
The primary result of Dutasteride acid’s action is a reduction in the levels of DHT . This can lead to a decrease in the symptoms of conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESQZBVTKLIQN-MLGOENBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238002 | |
| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | |
CAS RN |
104239-97-6 | |
| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104239-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5alpha,17beta)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104239976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E6A626D4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an HPLC method to quantify Dutasteride acid alongside Dutasteride and its other related molecules?
A1: The research focuses on developing a reliable High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify Dutasteride, a 5α-reductase inhibitor, along with its related molecules, including Dutasteride acid. [] This is important because the presence of these related molecules in pharmaceutical formulations can influence the drug's efficacy and stability. Quantifying these compounds helps ensure the quality, safety, and effectiveness of the final Dutasteride product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
